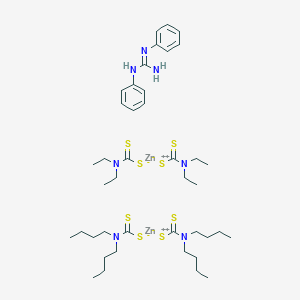
Carba mix
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carba mix is a mixture of three allergens: diphenylguanidine, zinc dibutyldithiocarbamate and zinc diethyldithiocarbamate, chemicals used as fungicides and pesticides, and also in the manufacture of many rubber products. It contains a zinc dibutyldithiocarbamate, a zinc diethyldithiocarbamate and a 1,3-diphenylguanidine.
Applications De Recherche Scientifique
Dermatological Applications
Carba mix is predominantly recognized for its role in allergic contact dermatitis. Numerous studies have documented its sensitizing effects among healthcare workers and other professionals frequently exposed to rubber products.
Case Studies and Findings
- North American Contact Dermatitis Group Study : An analysis of data from 1994 to 2016 revealed that out of 49,758 patients tested for contact dermatitis, 6.9% exhibited positive reactions to this compound. Notably, 40.8% of those with positive reactions to this compound also reacted to thiuram mix, indicating a significant overlap in sensitization patterns .
- Healthcare Workers : A study focusing on healthcare professionals found that 87% of patients tested had positive reactions to this compound when exposed to synthetic rubber gloves. This highlights the importance of monitoring exposure among those working in medical environments .
- Dental Medicine Students : A pilot study indicated that dental students had a sensitization rate of 42.5% to this compound, significantly higher than the control group of dental patients (30%). This underscores the heightened risk for students regularly using rubber-based materials .
Occupational Health Implications
The prevalence of allergic reactions associated with this compound poses challenges in occupational health, particularly in industries utilizing rubber products.
Prevalence and Risk Assessment
- Allergic Contact Dermatitis : The incidence of allergic reactions to this compound is increasing, with studies suggesting that its inclusion in testing protocols for contact allergens is crucial. The European Surveillance System on Contact Allergies reported a prevalence rate of 2.29%, which has been rising over recent years .
- Risk Factors : Factors such as male sex and occupational exposure were significantly correlated with positive reactions to this compound. Gloves were identified as the primary source of exposure .
Material Science Applications
In addition to its dermatological implications, this compound plays a critical role in material science, particularly in the formulation of rubber products.
Vulcanization Process
- Rubber Production : this compound is utilized as an accelerator in the vulcanization process of rubber manufacturing. Its components enhance the durability and elasticity of rubber products while facilitating efficient curing processes .
- Chemical Analysis : Studies involving chemical analysis of rubber gloves have confirmed the presence of ZDEC and DPG, indicating that these compounds contribute significantly to the properties of rubber materials used in various applications .
Summary Table
Propriétés
Numéro CAS |
123618-05-3 |
|---|---|
Formule moléculaire |
C18H36N2S4Zn.C13H13N3.C10H20N2S4Zn |
Poids moléculaire |
1047.35 |
Synonymes |
carbamix |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















